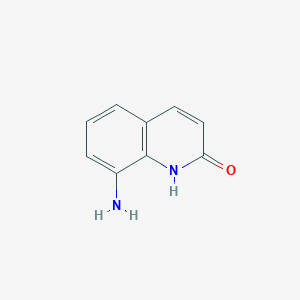

8-Aminoquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXAGNHPWGDUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536602 | |

| Record name | 8-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-02-3 | |

| Record name | 8-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategies for the Direct Synthesis of 8 Aminoquinolin 2 1h One

The direct synthesis of the 8-aminoquinolin-2(1H)-one scaffold can be challenging. However, environmentally friendly methods have been developed for the synthesis of functionalized quinolin-2(1H)-ones in aqueous media at ambient temperatures. These methods offer high yields, short reaction times, and operational simplicity, avoiding the need for chromatographic purification. researchgate.net While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general strategies for quinolin-2(1H)-one synthesis could potentially be adapted. For instance, a common route involves the cyclization of appropriately substituted anilines and α,β-unsaturated carbonyl compounds or their equivalents.

Coordination Chemistry and Metal Complexation of 8 Aminoquinolin 2 1h One and Its Derivatives

Ligand Design Principles and Chelation Ability

The ability of 8-aminoquinoline (B160924) derivatives to bind to metal ions is intrinsically linked to their molecular structure. The design of these ligands is a key factor in determining the stability and selectivity of the resulting metal complexes.

Bidentate Chelation Mechanisms

The primary mechanism through which 8-aminoquinoline and its derivatives coordinate with metal ions is through bidentate chelation. This involves the formation of two separate coordinate bonds between the ligand and a central metal ion, resulting in a stable ring structure. The two nitrogen atoms within the 8-aminoquinoline scaffold—one from the quinoline (B57606) ring and the other from the amino group at the 8-position—are suitably positioned to facilitate this type of bonding. unimi.itmdpi.com This arrangement leads to the formation of thermodynamically stable five-membered chelate rings when complexed with a metal ion. mdpi.comsemanticscholar.org The planarity and rigidity of the quinoline ring system also contribute to the stability of these complexes. acs.org

Influence of Heteroatoms and Substituents on Chelation Affinity and Selectivity

The chelation affinity and selectivity of 8-aminoquinoline-based ligands can be precisely tuned by introducing various substituents and additional heteroatoms. The electronic properties of these substituents play a crucial role; electron-donating groups can increase the basicity of the coordinating nitrogen atoms, thereby enhancing the stability of the metal complex. academie-sciences.fr Conversely, electron-withdrawing groups can decrease the metal-binding affinity.

The position of substituents on the quinoline ring is also critical. Functionalization at the 2-position, for instance, is sterically close to the metal-binding site and can be used to fine-tune the affinity and spectroscopic properties of the resulting complex. arkat-usa.org The introduction of different side chains containing additional donor atoms can transform the bidentate ligand into a tetradentate one, significantly increasing its affinity for specific metal ions like copper(II). academie-sciences.frresearchgate.net This strategy allows for the design of highly selective chelators. The steric and stereochemical effects of substituents are also key factors in determining metal-binding affinity. semanticscholar.orgmdpi.com

Role of 1,2,3-Triazole Systems in Enhancing Metal Chelation

Incorporating a 1,2,3-triazole system into the structure of 8-aminoquinoline derivatives presents a promising strategy for enhancing their metal chelation capabilities. mdpi.com The triazole ring itself contains multiple nitrogen atoms that can act as additional coordination sites for metal ions. researchgate.netuq.edu.au This can lead to the formation of more stable, multidentate ligand systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Zinc(II) Complexes

Zinc(II) complexes of 8-aminoquinoline and its derivatives have been synthesized and structurally characterized. In a typical synthesis, a solution of a zinc(II) salt, such as zinc(II) acetate (B1210297) dihydrate or zinc chloride, is reacted with the 8-aminoquinoline-based ligand in a solvent like methanol. acs.orgnih.gov The resulting complexes can be isolated as crystalline solids.

X-ray crystallography has been instrumental in elucidating the coordination geometry of these complexes. For instance, a tripodal tris-8-aminoquinoline ligand was found to form an octahedral six-coordinate complex with zinc(II). researchgate.net Spectroscopic methods such as ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the zinc ion, with noticeable shifts in the NMR peaks of the ligand upon complexation. acs.org High-resolution mass spectrometry (HRMS) is employed to confirm the stoichiometry of the metal complexes. acs.org The coordination of zinc with quinoline and other moieties, such as carboxylic groups, has been confirmed by X-ray diffraction, revealing the bond lengths between the zinc ion and the coordinating atoms. semanticscholar.org

| Complex | Ligand | Metal Salt | Coordination Geometry | Key Characterization Techniques | Reference(s) |

| [Zn{(8-AMQ) (dca)}₂] | 8-aminoquinoline | Zn(II) acetate dihydrate, Nadca | Monoclinic | X-ray crystallography, ¹H NMR, ¹³C NMR, HRMS | acs.org |

| [Zn{(8-AMQ) (TCM)}₂] | 8-aminoquinoline | Zn(II) acetate dihydrate, NaTCM | Triclinic | X-ray crystallography, ¹H NMR, ¹³C NMR, HRMS | acs.org |

| [Zn(H₃L)][ClO₄]₂·0.19H₂O | tripodal tris-8-aminoquinoline | - | Octahedral | X-ray crystallography, ¹H NMR | researchgate.net |

| [Zn(H₂L)Cl] | ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | ZnCl₂ | Distorted tetrahedral | Elemental analysis, FTIR, UV-Vis, MS, TGA, PXRD | nih.govresearchgate.net |

Platinum(II) Complexes

A series of platinum(II) complexes incorporating 8-aminoquinoline and its derivatives as chelating ligands have been synthesized and characterized. These complexes are typically prepared by reacting the ligand with a platinum(II) source, such as K₂PtCl₄. rsc.orgnih.gov

The resulting complexes are thoroughly characterized to confirm their structure and purity. For example, the synthesis of [(L6)PtCl₂], where L6 is an 8-aminoquinoline derivative, yielded a product that was characterized by elemental analysis, melting point, and spectroscopic methods. rsc.org Similarly, other platinum(II) complexes with derivatives of 8-aminoquinoline have been prepared and their structures confirmed through techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. rsc.org These studies have demonstrated the versatility of the 8-aminoquinoline scaffold in forming stable complexes with platinum(II).

| Complex | Ligand (L) | Formula | Yield (%) | Melting Point (°C) | Analytical Data | Reference(s) |

| [(L2)PtCl₂] | 8-aminoquinoline derivative | C₆H₈Cl₂N₂Pt | 80 | >250 | Anal. calcd: C, 19.26; H, 2.16; N, 7.49. Found: C, 19.63; H, 2.20; N, 7.30. | rsc.org |

| [(L6)PtCl₂] | 8-aminoquinoline derivative | C₉H₈Cl₂N₂Pt | 98 | >250 | Anal. calcd: C, 26.36; H, 1.97; N, 6.83. Found: C, 26.87; H, 2.06; N, 6.94. | rsc.org |

Copper(II) Complexes

Copper(II) complexes derived from 8-aminoquinoline and its Schiff-base derivatives have been extensively studied. These complexes are formed through the coordination of the ligand to the Cu(II) center, often involving the quinoline nitrogen and an exocyclic donor group.

Schiff base ligands derived from the condensation of 8-aminoquinoline-2(1H)-one with aldehydes can act as tridentate (NOO) or bidentate ligands. researchgate.net For instance, a Schiff base from 1-aminoquinolin-2(1H)-one and 2-hydroxybenzaldehyde forms a 2:1 (metal:ligand) complex with Cu(II). researchgate.net Another study reported the synthesis of a copper(II) complex with a Schiff base derived from 2-chloroquinoline-3-carbaldehyde (B1585622), where the ligand coordinates in a 1:1 metal-to-ligand ratio. frontiersin.org The resulting complex, with the formula [Cu(H₂L)(H₂O)(NO₃)], was found to be a deep green polycrystalline powder. frontiersin.org

The geometry of these copper(II) complexes can vary. Distorted square planar and distorted tetrahedral geometries have been observed. researchgate.net For example, a dinuclear copper(II) complex with a Schiff base derived from 8-aminoquinoline and 5-chlorosalicylaldehyde (B124248) has been characterized. researchgate.net Similarly, a complex synthesized from an azo ligand, (E)-2-methyl-4-(quinolin-8-yldiazenyl)benzene-1,3-diol, and CuCl₂·2H₂O resulted in a 4-coordinated, distorted square-planar geometry around the Cu(II) ion. nih.gov In a different case, a new [Cu(H₂O)₂(C₉H₈N₂)₂]Cl₂ isomer was synthesized, showcasing a distinct coordination environment. researchgate.net

Investigations into 8-aminoquinoline-uracil copper complexes have revealed their potential neuroprotective effects against oxidative stress. acs.org The stoichiometry of copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives has been shown to be 2:1 (ligand:metal). researchgate.netscirp.org The synthesis of three specific copper(II) complexes, [Cu(L1)(NO₃)₂] (C1), [Cu(L2)Cl₂] (C2), and [Cu(L2)SO₄]₂·H₂O (C3), from quinoline-derived Schiff bases has been reported, highlighting the versatility of the ligand system. nih.gov A dinuclear Cu(II) complex, [Cu(L)Cl₂]₂, was synthesized with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol, where the Cu(II) ions adopt a distorted square pyramidal geometry. mdpi.com

| Ligand | Complex Formula | Stoichiometry (M:L) | Geometry | Reference |

|---|---|---|---|---|

| Schiff base of 1-aminoquinolin-2(1H)-one and 2-hydroxybenzaldehyde | - | 2:1 | - | researchgate.net |

| ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) | [Cu(H₂L)(H₂O)(NO₃)] | 1:1 | - | frontiersin.org |

| (E)-2-methyl-4-(quinolin-8-yldiazenyl)benzene-1,3-diol | - | - | Distorted Square-Planar | nih.gov |

| 8-aminoquinoline | [Cu(H₂O)₂(C₉H₈N₂)₂]Cl₂ | - | - | researchgate.net |

| (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate (L1) | [Cu(L1)(NO₃)₂] | 1:1 | Four-coordinate | nih.gov |

| (E)-ethyl 4-((quinolin-8-ylmethylene)amino)benzoate (L2) | [Cu(L2)Cl₂] | 1:1 | Four-coordinate | nih.gov |

| 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol | [Cu(L)Cl₂]₂ | 1:1 (in dinuclear unit) | Distorted Square Pyramidal | mdpi.com |

General Transition Metal Complexation

Beyond copper, this compound and its derivatives form complexes with a wide range of other transition metals, including iron, cobalt, nickel, and zinc. researchgate.net The nature of the metal ion influences the stoichiometry and geometry of the resulting complexes.

For example, a Schiff base ligand derived from 1-aminoquinolin-2(1H)-one was found to form 1:1 (M:L) complexes with Fe(III) and Co(II), and 2:1 complexes with Ni(II) and Zn(II). researchgate.net The Fe(III) complex exhibited an octahedral geometry, while the other complexes were tetrahedral. researchgate.net

Zinc(II) complexes with 8-aminoquinoline (8-AMQ) and pseudohalide coligands like dicyanamide (B8802431) (dca) and tricyanomethane (TCM) have been synthesized and structurally characterized. acs.orgresearchgate.net These complexes, with the general formula [Zn{(8-AMQ) (X)}₂] (where X = dca or TCM), crystallize in monoclinic and triclinic space groups and feature octahedral geometries around the Zn(II) center. acs.orgresearchgate.net

Iron(II) complexes have also been prepared. A notable example is a distorted octahedral iron(II) complex, [Fe(N₃)₂(AQ)₂]·H₂O (where AQ is 8-aminoquinoline), coordinated by two chelating 8-aminoquinoline ligands and two monodentate azide (B81097) ions. iucr.org The coordination of N-(quinolin-8-yl)pivalamide to various Ni(II) sources has been explored in the context of C(sp³)–H functionalization, leading to the isolation of mono- and dinuclear paramagnetic nickel intermediates. chemrxiv.org Furthermore, new complexes of Co(II), Ni(II), and Zn(II) with trifluoromethyl-derived 8-aminoquinoline ligands have been synthesized and characterized. researchgate.net

| Metal Ion | Ligand | Complex Formula | Stoichiometry (M:L) | Geometry | Reference |

|---|---|---|---|---|---|

| Fe(III) | Schiff base of 1-aminoquinolin-2(1H)-one | - | 1:1 | Octahedral | researchgate.net |

| Co(II) | Schiff base of 1-aminoquinolin-2(1H)-one | - | 1:1 | Tetrahedral | researchgate.net |

| Ni(II) | Schiff base of 1-aminoquinolin-2(1H)-one | - | 2:1 | Tetrahedral | researchgate.net |

| Zn(II) | 8-aminoquinoline (8-AMQ) and dicyanamide (dca) | [Zn{(8-AMQ)(dca)}₂] | 1:2 | Octahedral | acs.orgresearchgate.net |

| Fe(II) | 8-aminoquinoline (AQ) and azide | [Fe(N₃)₂(AQ)₂]·H₂O | 1:2 | Distorted Octahedral | iucr.org |

| Ni(II) | 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol | [Ni(L)Cl₂]·CH₂Cl₂ | 1:1 | - | mdpi.com |

Stoichiometry and Geometries of Coordination Complexes

The stoichiometry and geometry of coordination complexes involving this compound are dictated by several factors, including the metal ion's nature, the ligand's specific structure, and the reaction conditions.

Metal-to-ligand ratios of 1:1, 1:2, and 2:1 have been commonly reported. researchgate.netnih.gov For instance, Schiff base ligands derived from 1-aminoquinolin-2(1H)-one can form complexes with stoichiometries of 1:1 (with Fe(III) and Co(II)) or 2:1 (with Ni(II) and Cu(II)). researchgate.net In contrast, complexes of Cu(II) and Ni(II) with a ligand derived from 2-chloroquinoline-3-carbaldehyde show a 1:1 metal-to-ligand ratio. frontiersin.org Zinc complexes with 8-aminoquinoline and pseudohalides exhibit a 1:2 stoichiometry. acs.org Similarly, 8-hydroxyquinoline (8-HQ) typically forms 1:2 (M:L) complexes with Co(II), Ni(II), and Cu(II). scirp.org

The coordination geometries observed are diverse, ranging from tetrahedral and square planar to octahedral. researchgate.netscirp.org An iron(II) complex with 8-aminoquinoline and azide ligands adopts a distorted octahedral geometry, with Fe-N bond lengths varying from 2.112 Å to 2.231 Å. iucr.org Copper(II) complexes with quinoline-derived Schiff bases have been found to be four-coordinate, crystallizing in triclinic and monoclinic systems. nih.gov A dinuclear copper complex, [Cu(L)Cl₂]₂, features a distorted square pyramidal geometry around each copper center. mdpi.com A new copper(II) isomer, [Cu(H₂O)₂(C₉H₈N₂)₂]Cl₂, crystallizes in a monoclinic system. researchgate.net

Supramolecular Interactions in Metal Complexes and Crystal Engineering

Supramolecular chemistry plays a crucial role in the solid-state structures of metal complexes of this compound. Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are instrumental in assembling individual complex units into higher-dimensional networks, a key aspect of crystal engineering. acs.orgresearchgate.net

Hydrogen Bonding (N···H/H···N, C–H···N)

Hydrogen bonding is a dominant force in the crystal packing of these metal complexes. The amino group of the 8-aminoquinoline ligand is a potent hydrogen bond donor, while the quinoline nitrogen and other heteroatoms can act as acceptors.

In zinc(II) complexes with 8-aminoquinoline and dicyanamide, N–H···N hydrogen bonds are observed between the coordinated amino groups and the non-coordinated nitrogen atoms of the dicyanamide coligand. acs.orgresearchgate.net These interactions, along with weaker C–H···N interactions, lead to the formation of specific supramolecular synthons (R⁴₄(8) and R²₂(16)), which guide the assembly of the complexes into 2D structures. acs.orgresearchgate.net

π···π Stacking Interactions

The planar aromatic quinoline ring system of the ligand facilitates significant π-π stacking interactions, which contribute to the stability and packing of the crystal structures. These interactions can occur in face-to-face or edge-to-face arrangements. researchgate.net

In zinc(II) complexes of 8-aminoquinoline, Hirshfeld surface analysis has quantified the presence of π···π stacking interactions, even at large distances between the centroids of the aromatic rings (Cg···Cg). acs.orgresearchgate.net These interactions, in conjunction with hydrogen bonds, direct the formation of supramolecular networks. acs.org DFT calculations have been employed to analyze the influence of the complex's charge on the nature of these π-π stacking interactions. researchgate.net

In a new copper(II) isomer, the crystal structure is stabilized by aromatic stacking interactions of the quinoline rings in both face-to-face and edge-to-face configurations, which complements the hydrogen bonding network. researchgate.net The importance of π-π stacking is also highlighted in bis(bis(8-quinolinyl)amide)metal(II) complexes of Cr and Fe, where face-to-edge and parallel displaced stacking in orthogonal directions are observed, a crucial feature for potential applications in molecular semiconducting materials. rsc.org The inhibition of β-hematin formation by 4-aminoquinolines is also attributed to π-π stacking between the quinoline ring and the porphyrin ring of the heme group. nih.gov

Catalytic Applications of 8 Aminoquinolin 2 1h One As a Directing Group

C–H Functionalization Reactions

The application of 8-aminoquinoline (B160924) as a directing group has led to significant advancements in the functionalization of both sp² and sp³ hybridized C–H bonds. This auxiliary has proven effective in a variety of metal-catalyzed reactions, facilitating transformations that were previously challenging.

Nickel catalysis, employing the 8-aminoquinoline directing group, has become a prominent method for the functionalization of unactivated C(sp³)–H bonds. These reactions are valuable for introducing aryl groups to aliphatic amides. Typically, these transformations involve a Ni(II) source, a phosphine (B1218219) or carboxylic acid ligand, and a base at elevated temperatures. The 8-aminoquinoline amide acts as an LX-type directing group, forming a stable five-membered metallacycle intermediate that facilitates the regioselective C–H activation.

Mechanistic studies have been crucial in optimizing these reactions. For instance, the choice of base has a significant impact on catalytic efficiency. While sodium carbonate has been commonly used, it can form a detrimental off-cycle resting state. The substitution with a stronger base like sodium tert-butoxide has been shown to improve catalysis under milder conditions and eliminate the need for certain additives. The identification of paramagnetic nickel(II) species as key intermediates has also advanced the understanding of the catalytic cycle.

Table 1: Key Features of Nickel-Catalyzed C(sp³)–H Functionalization

| Feature | Description |

| Catalyst System | Ni(II) source, phosphine/carboxylic acid ligand, base. |

| Directing Group | 8-aminoquinoline amide (LX-type). |

| Key Intermediate | Cyclometalated Ni(II) complex. |

| Base Effect | Na₂CO₃ can be detrimental; NaOᵗBu improves efficiency. |

| Reaction Scope | Arylation of aliphatic amides. |

Ruthenium catalysts, in conjunction with the 8-aminoquinoline directing group, have been effectively utilized for the synthesis of isoquinolone derivatives through oxidative annulation of N-quinolin-8-yl-benzamides with alkynes. This methodology demonstrates broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes, and often proceeds with high regioselectivity for unsymmetrical variants. The reaction is typically carried out in the presence of an oxidant, such as copper(II) acetate (B1210297).

Mechanistic investigations suggest that the reaction proceeds via a bidentate chelate complex. An important step in the catalytic cycle is the acetate-assisted C–H bond activation to form a cyclometalated ruthenium intermediate. This is followed by alkyne insertion into the Ru-C bond and subsequent oxidative coupling to form the isoquinolone product and regenerate the active Ru(II) catalyst. The isolation of a ruthenium-N-quinolin-8-yl-benzamide complex supports the proposed N,N-bidentate chelation mode.

Table 2: Ruthenium-Catalyzed Isoquinolone Synthesis

| Component | Role |

| Catalyst | Ruthenium complex (e.g., [{RuCl₂(p-cymene)}₂]). |

| Directing Group | 8-aminoquinolinyl moiety. |

| Reactants | N-quinolin-8-yl-benzamides and alkynes. |

| Oxidant | Cu(OAc)₂·H₂O. |

| Product | Isoquinolones. |

The 8-aminoquinoline directing group has been instrumental in palladium-catalyzed C(sp²)–H arylation reactions. This strategy has been applied to a variety of substrates, including the functionalization of complex scaffolds derived from natural products like myrtenal. The process allows for the introduction of a wide range of aryl and heteroaryl groups. The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and an additive.

In the arylation of a myrtenal-derived substrate, it was found that the reaction works most efficiently with aryl iodides bearing electron-donating groups. The choice of additive and solvent is critical for optimizing the reaction yield. For instance, while additives like dibenzyl phosphate (B84403) and pivalic acid were not beneficial, sodium acetate was found to improve the yield. Furthermore, tert-amyl alcohol proved to be an effective solvent for scaling up the reaction.

Table 3: Optimized Conditions for a Specific C(sp²)–H Arylation

| Parameter | Optimized Condition |

| Catalyst | Pd(OAc)₂ (5 mol %). |

| Additive | NaOAc (0.2 equiv). |

| Solvent | tert-amyl alcohol. |

| Arylating Agent | Aryl iodides (especially with electron-donating groups). |

| Temperature | 110 °C. |

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of these catalytic cycles is paramount for the rational design of more efficient and selective catalysts. Detailed studies have shed light on the key elementary steps, including C–H activation, oxidative addition, and reductive elimination.

In the context of nickel-catalyzed C(sp³)–H functionalization directed by 8-aminoquinoline, there has been considerable discussion regarding the operative mechanism, with both oxidative addition and radical pathways being proposed. Density functional theory (DFT) calculations have suggested that both mechanisms can be viable, with the preferred pathway depending on the specific substrates.

One proposed mechanism involves the oxidative addition of an aryl halide to a Ni(II) center to form a Ni(IV) intermediate, followed by reductive elimination to form the C-C bond. An alternative involves a radical pathway. Experimental evidence, such as Hammett analysis using electronically varied aryl iodides, has been used to probe these pathways. Such studies have suggested a concerted oxidative addition mechanism for the C–H functionalization step. While Ni(III) species have been isolated, their competence as catalytic intermediates has been questioned, suggesting they may not be directly involved in the main catalytic cycle for some transformations.

The concerted metalation-deprotonation (CMD) mechanism is a widely accepted pathway for C–H bond activation in many transition metal-catalyzed reactions, particularly with high-valent, late transition metals like Pd(II) and Ru(II). In this mechanism, the C–H bond cleavage and the formation of the new metal-carbon bond occur in a single transition state, facilitated by an external or internal base.

For 8-aminoquinoline-directed reactions, the C–H activation step is often proposed to proceed through a CMD pathway. Carboxylates, often used as additives or bases in these reactions, are thought to play a crucial role in the deprotonation step. The carboxylate can assist in the proton transfer from the C–H bond to the base. This mechanism avoids the formation of a formal metal-hydride intermediate. Kinetic isotope effect studies and computational analyses have provided support for the CMD mechanism in related systems, highlighting its importance in C–H functionalization. The acidity of the C–H bond, influenced by the metal center, is a key factor in the facility of this process.

Kinetic Studies and Determination of Reaction Orders

Mechanistic investigations into reactions utilizing the 8-aminoquinoline (AQ) directing group have provided valuable insights into reaction kinetics and the roles of various components. A notable study on the nickel-catalyzed C(sp³)–H arylation of N-(quinolin-8-yl)pivalamide with iodoarenes helped to elucidate the reaction orders with respect to key participants. chemrxiv.org

By monitoring the reaction progress under various initial concentrations, the following observations were made:

Order in Catalyst: The reaction rate was found to have a first-order dependence on the concentration of the active nickel catalyst.

Order in Aryl Halide: The reaction showed a zero-order dependence on the concentration of the aryl iodide. This suggests that the reaction of the aryl iodide is not involved in the rate-determining step of the catalytic cycle. chemrxiv.org

Order in Ligand: The reaction exhibited an inverse first-order dependence on the concentration of the phosphine ligand (PiBu₃). This indicates that phosphine dissociation from a nickel intermediate is a crucial step that occurs before the rate-limiting step. chemrxiv.org

These kinetic data support a catalytic cycle where the C-H activation is a key event, and the subsequent steps involving the aryl halide are comparatively fast. The negative order in phosphine concentration highlights its role in stabilizing the catalyst, while also indicating that its dissociation is necessary for the reaction to proceed. chemrxiv.org

Table 1: Determined Reaction Orders in Ni-Catalyzed C-H Arylation

| Reactant/Component | Reaction Order | Implication on Rate-Determining Step |

|---|---|---|

| Nickel Catalyst | First-Order | Catalyst is directly involved in the rate-determining step. |

| Aryl Iodide | Zero-Order | Aryl iodide is not involved in the rate-determining step. |

| Phosphine Ligand | Inverse First-Order | Ligand dissociation precedes the rate-determining step. |

Characterization of Catalytically-Relevant Intermediates

The isolation and characterization of intermediates are crucial for understanding the step-by-step mechanism of a catalytic cycle. In the context of 8-aminoquinoline-directed, nickel-catalyzed C-H functionalization, several key intermediates have been successfully isolated and characterized, providing a clearer picture of the catalyst's behavior. chemrxiv.org

Using N-(quinolin-8-yl)pivalamide as the substrate, researchers were able to synthesize and structurally identify paramagnetic Ni(II) complexes that serve as precursors to the C-H activation step. One such crucial intermediate is a dinuclear nickel carboxylate complex, {[AQpiv]Ni(O₂CtBu)}₂ . chemrxiv.org

Key Characterized Intermediates:

Ni([AQpiv]-κN,N)₂: This disphenoidal, high-spin Ni(II) complex is formed by the reaction of the deprotonated amide with a nickel source. It features two bidentate 8-aminoquinoline amide ligands chelating the nickel center. chemrxiv.org

{[AQpiv]Ni(O₂CtBu)}₂: This dinuclear complex was isolated and represents the first example of the proposed catalytically relevant nickel carboxylate intermediate prior to C-H activation. Its structure was confirmed by X-ray crystallography. The carboxylate ligand, often added as an additive in these reactions, plays a critical role in the C-H activation and subsequent proton transfer. chemrxiv.org

Ni(C₉NH₆NCOCMe₂CH₂-κN,N,C)PR₃: This is a nickelacyclic complex formed after the C-H activation step. Both the amide nitrogen and the quinoline (B57606) nitrogen, along with the newly formed metalated carbon, are coordinated to the nickel center. This type of intermediate is central to directed C-H activation, as it is the product of the key bond-breaking event. chemrxiv.org

The characterization of these species, particularly the nickel carboxylate complex, confirms the vital role of additives like carboxylic acids and provides tangible evidence for intermediates that were previously only proposed. chemrxiv.org

Direct Alcoholysis Reactions

While the 8-aminoquinoline amide is a robust and effective directing group, its efficient removal after the desired C-H functionalization is critical for the synthetic utility of the methodology. sci-hub.senih.gov Direct catalytic alcoholysis has emerged as a powerful and practical method for cleaving the stable amide bond to yield esters, which are valuable synthetic products. This transformation represents a significant challenge due to the low reactivity of unactivated amides. acs.orgresearchgate.net

Researchers have developed nickel-catalyzed systems for the direct alcoholysis of 8-aminoquinoline amides. These reactions proceed efficiently using a simple combination of the amide substrate, an alcohol, and an air-stable nickel catalyst, such as Ni(tmhd)₂ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionate). researchgate.net

The reaction demonstrates broad functional group tolerance, allowing for the conversion of a wide range of functionalized amides into their corresponding esters in good yields. acs.org This method is highly chemoselective, capable of cleaving the 8-aminoquinoline amide in the presence of other carbonyl groups. acs.orgresearchgate.net Preliminary mechanistic studies suggest a pathway where the nickel catalyst activates the amide bond, facilitating the nucleophilic attack by the alcohol. sci-hub.se

Table 2: Example of Nickel-Catalyzed Direct Alcoholysis of an 8-Aminoquinoline Amide

| Substrate | Alcohol | Catalyst | Product | Yield |

|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | Methanol | Ni(tmhd)₂ | Methyl benzoate | High |

| N-(quinolin-8-yl)pivalamide | Ethanol | Ni(tmhd)₂ | Ethyl pivalate | High |

| Functionalized Aryl Amide | Benzyl Alcohol | Ni(tmhd)₂ | Benzyl Ester | Good |

Data is representative of findings in the field. acs.orgresearchgate.net

This catalytic alcoholysis provides a synthetically valuable method for both the removal of the directing group and the direct conversion of amides to esters under relatively mild conditions, avoiding the harsh acidic or basic hydrolysis that can be incompatible with sensitive functional groups. sci-hub.se

Advanced Sensing and Probing Applications

Fluorescent Chemosensors for Metal Ion Detection

Fluorescent chemosensors built upon the 8-aminoquinoline (B160924) framework have demonstrated significant utility in the detection of metal ions crucial to biological and environmental systems. The inherent coordination capability of the nitrogen atoms in the quinoline (B57606) ring and the amino group makes this scaffold an excellent platform for designing selective metal ion probes.

Zinc (Zn²⁺) is an essential trace element involved in a myriad of physiological processes, and the development of selective fluorescent probes for its detection is of great interest. Derivatives of 8-aminoquinoline have emerged as a prominent class of "turn-on" fluorescent sensors for Zn²⁺. These sensors are typically characterized by a low intrinsic fluorescence that is significantly enhanced upon binding with zinc ions.

The "turn-on" fluorescence response in 8-aminoquinoline-based zinc sensors is primarily governed by a few key photophysical mechanisms that are activated upon complexation with the Zn²⁺ ion. These mechanisms effectively switch off non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

One of the principal mechanisms is Chelation-Enhanced Fluorescence (CHEF) . In the free ligand, the nitrogen atoms of the 8-aminoquinoline moiety can quench the fluorescence of the fluorophore through photoinduced electron transfer (PET). Upon chelation with a Zn²⁺ ion, the lone pair electrons on the nitrogen atoms become engaged in coordination, which suppresses the PET process and results in a dramatic enhancement of fluorescence intensity.

Another important mechanism is the modulation of Internal Charge Transfer (ICT) . In some designs, the 8-aminoquinoline core acts as an electron donor, and upon excitation, an ICT state is formed. The binding of Zn²⁺ can alter the energy of this ICT state, often leading to a more emissive species. For instance, the coordination of Zn²⁺ can rigidify the molecular structure, reducing energy loss through vibrational relaxation and promoting radiative decay.

Furthermore, the inhibition of C=N isomerization has been proposed as a mechanism for fluorescence enhancement in certain Schiff base derivatives of 8-aminoquinoline. The coordination of the zinc ion with the imine nitrogen and other donor atoms restricts the rotational freedom of the C=N bond, thereby blocking a non-radiative decay pathway and leading to a "turn-on" fluorescent response.

A critical challenge in the design of zinc sensors is achieving high selectivity, particularly over other biologically relevant and chemically similar metal ions like Cadmium(II) (Cd²⁺). Researchers have employed various strategies to enhance the selectivity and sensitivity of 8-aminoquinoline-based probes.

The introduction of specific chelating groups appended to the 8-aminoquinoline scaffold can fine-tune the coordination geometry and binding affinity for Zn²⁺. For example, the incorporation of di-2-picolylamine (DPA) moieties has been shown to create a favorable binding pocket for Zn²⁺, leading to high selectivity.

Modifications to the core structure, such as the introduction of carboxamide groups, can improve water solubility and biocompatibility, which is crucial for biological applications. These modifications can also influence the electronic properties of the fluorophore, leading to enhanced quantum yields and lower detection limits. The development of sensors that can discriminate between Zn²⁺ and Cd²⁺ remains a significant area of research, with some probes demonstrating clear selectivity for zinc. However, interference from ions like Copper(II) (Cu²⁺) and Iron(III) (Fe³⁺), which are known fluorescence quenchers due to their paramagnetic nature, can be a limitation for some sensor designs.

The following table summarizes the performance of selected 8-aminoquinoline-based fluorescent sensors for Zinc(II) ions:

| Sensor | Detection Limit (M) | Stoichiometry (Sensor:Zn²⁺) | Solvent System | Reference |

| HAQT | 2.56 × 10⁻⁷ | 1:1 | CH₃OH–H₂O | rsc.org |

| Sensor 1 | 4.48 × 10⁻⁶ | Not Specified | 100% Aqueous Buffer | rsc.org |

| XYQ | 5.3 × 10⁻⁷ | Not Specified | Aqueous Media | nih.gov |

| Probe L | 9.53 × 10⁻⁸ | 1:1 | Ethanol | mdpi.com |

| AMPQ | 2.9 × 10⁻⁷ | Not Specified | Bis-Tris Buffer | rsc.org |

| PQPc | 1.93 × 10⁻⁷ | 1:1 | Acetonitrile (B52724) | mdpi.com |

The practical applicability of 8-aminoquinoline-based zinc sensors has been demonstrated in various complex samples. Several studies have reported the successful detection of Zn²⁺ in real water samples, highlighting their potential for environmental monitoring. rsc.org For instance, the sensor HAQT was successfully applied to detect Zn²⁺ in real water samples. rsc.org Similarly, sensor 1 demonstrated the ability to quantify Zn²⁺ in water samples. rsc.org

In the biological realm, these fluorescent probes have shown great promise for bio-imaging. Their ability to operate in aqueous media and their "turn-on" response make them suitable for visualizing intracellular zinc ions. For example, derivatives of 8-aminoquinoline have been used for the detection of zinc in living cells. The development of water-soluble and biocompatible probes is a key focus in this area, with researchers aiming to create sensors that can function effectively within the complex environment of a cell with minimal toxicity. The sensor AMPQ, for instance, was used to monitor Zn²⁺ in live zebrafish. rsc.org

While the focus has been heavily on zinc sensing, derivatives of 8-aminoquinoline have also been explored for the detection of Copper(II) (Cu²⁺) ions. Typically, the interaction of these sensors with Cu²⁺ leads to fluorescence quenching rather than enhancement, a phenomenon often attributed to the paramagnetic nature of the Cu²⁺ ion which promotes non-radiative decay processes.

One study reported a simple quinoline-derived amide compound, QLBA, which acts as a selective fluorescent chemosensor for Cu²⁺ through a "turn-off" mechanism. rsc.org The detection is based on significant fluorescence quenching upon the addition of copper ions. This sensor was also notable for its ability to function over a wide pH range.

Interestingly, some zinc sensors based on 8-aminoquinoline also exhibit a response to copper, which can be a source of interference. However, this dual reactivity can sometimes be exploited. For instance, a diarylethene-based sensor incorporating a carboxamidoquinoline unit was reported to differentiate between Zn²⁺ and Cu²⁺. nih.gov

The development of single-molecule probes capable of detecting multiple analytes is a growing area of interest. While specific examples of 8-Aminoquinolin-2(1H)-one being the core of a multi-analyte system are not extensively detailed, the broader class of quinoline derivatives shows significant potential. For example, a sensor system based on 8-hydroxyquinoline (B1678124), a related compound, was used in a multi-stopband photonic crystal microchip for the recognition of 12 different metal ions. nih.gov This approach relies on amplifying the differential response of the sensor to various metal ions.

Furthermore, the concept of "lab-on-a-molecule" systems, where a single molecule contains multiple receptor sites for different analytes, has been explored. nih.gov An example is a molecule that incorporates receptors for Na⁺, H⁺, and Zn²⁺, with an anthracene (B1667546) fluorophore as the reporter. nih.gov While not based on 8-aminoquinoline, these systems provide a blueprint for the future design of multi-analyte sensors where the versatile 8-aminoquinoline scaffold could be a key component. The sequential detection of different ions is another approach. For example, the QLBA–Cu²⁺ complex, formed after the detection of copper, could then be used as a cascade sensor for sulfide (B99878) anions (S²⁻). rsc.org

Zinc(II) Ion Sensing

Anion Recognition and Sensing

Derivatives of the 8-aminoquinoline core structure have been successfully engineered as fluorescent probes for the selective recognition of biologically and environmentally significant anions. These sensors operate by translating the binding event with a specific anion into a significant optical signal, typically an enhancement of fluorescence intensity.

A novel fluorescent probe, a deoxycholic acid-based 8-aminoquinoline–steroid conjugate, has demonstrated the capability to detect the oxalate (B1200264) anion (C₂O₄²⁻). In a mixed solvent system of DMSO–H₂O (1/1, v/v), the probe itself shows weak fluorescence. However, upon the introduction of oxalate, a significant enhancement in its fluorescence emission is observed. This "turn-on" response is highly selective for oxalate over many other common anions, making it a promising tool for its quantification. The system exhibits a rapid response time and a low detection limit, underscoring its sensitivity. The titration experiments show a clear correlation between the concentration of oxalate and the increase in fluorescence intensity, allowing for quantitative analysis.

The same 8-aminoquinoline–steroid conjugate also functions as a selective sensor for pyrophosphate (P₂O₇⁴⁻) under identical experimental conditions (DMSO–H₂O, 1/1, v/v). The addition of pyrophosphate to the probe solution induces a pronounced fluorescence enhancement, similar to the response observed with oxalate. The probe's ability to selectively recognize pyrophosphate in the presence of other structurally similar anions highlights its specificity. The detection limit for pyrophosphate is in the micromolar range, demonstrating the high sensitivity of this sensing system.

| Analyte | Solvent System | Fluorescence Response | Detection Limit (LOD) | Key Findings |

|---|---|---|---|---|

| Oxalate (C₂O₄²⁻) | DMSO–H₂O (1/1, v/v) | Significant Enhancement | 0.24 μM | Probe exhibits high selectivity and sensitivity for oxalate detection. |

| Pyrophosphate (P₂O₇⁴⁻) | DMSO–H₂O (1/1, v/v) | Significant Enhancement | 0.45 μM | Probe enables selective turn-on detection of pyrophosphate. |

Mechanistic Insights into Sensor Operation

The functionality of fluorescent sensors based on the 8-aminoquinoline framework is governed by sophisticated photophysical mechanisms. The interaction between the sensor molecule and the target analyte modulates these processes, resulting in a detectable change in the fluorescence output.

Photo-induced Electron Transfer (PET) is a primary mechanism governing the operation of many "turn-on" fluorescent sensors. In a typical PET sensor, the fluorophore (the quinoline unit) is linked to a receptor unit that can donate an electron (like an amino group). In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore. This process provides a non-radiative decay pathway, effectively quenching the fluorescence. When the sensor binds to a target analyte (such as a metal ion or anion), the electron-donating ability of the receptor is suppressed. This inhibition of the PET process blocks the non-radiative decay channel, forcing the excited state to relax via fluorescence emission and resulting in a significant increase in brightness.

Chelation-Induced Enhanced Fluorescence (CHEF) is another key mechanism, often working in concert with the inhibition of PET. This effect arises from the rigidification of the sensor molecule upon chelation with an analyte. In the unbound state, many fluorescent molecules can dissipate excitation energy through non-radiative pathways involving intramolecular rotations or vibrations. When the sensor molecule chelates to an analyte, these conformational movements are restricted. This increased rigidity reduces the efficiency of non-radiative decay processes, leading to an enhancement of the fluorescence quantum yield and, consequently, a brighter emission signal. This mechanism is particularly prevalent in sensors that bind metal ions.

Internal Charge Transfer (ICT) is a phenomenon characteristic of molecules that contain both an electron-donating group (e.g., the 8-amino group) and an electron-withdrawing group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation, known as the ICT state. The emission from this ICT state is often highly sensitive to the polarity of the local environment. The binding of an analyte can influence the energy of the ICT state by altering the electron-donating or withdrawing strength of the involved groups. This modulation can lead to shifts in the emission wavelength or changes in fluorescence intensity, providing a ratiometric or "turn-on" sensing signal. In some cases, significant twisting can occur in the excited state, leading to a Twisted Intramolecular Charge Transfer (TICT) state.

Prototropic Tautomerization Inhibition

The functionality of many heterocyclic molecules, including quinolin-2(1H)-one derivatives, is profoundly influenced by prototropic tautomerism—the chemical equilibrium between structural isomers (tautomers) that can be interconverted by the migration of a proton. In the case of the parent quinolin-2(1H)-one, a keto-enol tautomerism exists between the quinolin-2(1H)-one (amide or "keto") form and its 2-hydroxyquinoline (B72897) (enol) tautomer. Spectroscopic and computational studies have consistently shown that the equilibrium for this core structure strongly favors the keto form, which is stabilized by the formation of hydrogen-bonded dimers in the solid state and in non-aqueous solutions. researchgate.net

The concept of "inhibition" in this context refers to the strategic control of this equilibrium to suppress one tautomeric form in favor of another. This is crucial as different tautomers can exhibit distinct biological activities and chemical properties. frontiersin.org The inhibition of a specific tautomer can be achieved by several factors:

Solvent Polarity: The tautomeric equilibrium is highly sensitive to the solvent environment. frontiersin.org More polar solvents can shift the equilibrium by preferentially forming hydrogen bonds with one of the tautomers. frontiersin.orgmdpi.com

Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can influence the acidity of the migrating proton and the basicity of the proton-accepting atoms, thereby shifting the equilibrium. mdpi.comsemanticscholar.org For instance, in related heterocyclic systems, the presence of strong electron-withdrawing groups can favor the enol form. mdpi.com

pH Control: The state of protonation can lock the molecule into a specific form, effectively inhibiting the tautomerization process. At low pH, the parent compound 8-aminoquinoline is known to exist in two distinct hydrogenated tautomers. charge-transfer.pl

While direct studies on the inhibition of tautomerism for this compound are not extensively documented, the principles derived from related quinolone and heterocyclic systems are applicable. The 8-amino group, being an electron-donating group, is expected to influence the electron density of the ring system and thus the stability of the keto and enol forms. Controlling the tautomeric state is a key strategy in the design of molecules for specific applications, as seen in benzimidazole-based fluorescent probes where the inhibition of tautomerization is linked to a fluorescence response. researchgate.net

Hydrogen Bonding Interactions in Anion Sensing

The 8-aminoquinoline scaffold is a highly effective structural motif for the design of synthetic receptors for anion sensing, primarily due to its ability to form strong and specific hydrogen bonds. The N-H protons of the amino group and other strategically placed hydrogen bond donors can interact with anions, leading to a detectable signal.

Researchers have developed receptors based on 8-aminoquinoline that utilize urea (B33335) or amide moieties as additional hydrogen bond donors. These receptors can form a binding pocket or cleft perfectly suited for encapsulating anions. The binding mechanism involves multiple hydrogen-bonding interactions between the N-H protons of the receptor and the negatively charged anion. researchgate.net

For example, in peptides appended with 8-aminoquinoline, the amide N-H of the aminoquinoline can engage in a bifurcated hydrogen bond, interacting simultaneously with the nitrogen of a preceding amino acid residue and the nitrogen atom within the quinoline ring. researchgate.net This pre-organized conformation can be highly selective for certain anions. The stability of these host-guest complexes is significantly influenced by intermolecular contacts, particularly O···H interactions, which help to stabilize the primary N···H···N hydrogen bonds. researchgate.net

The interaction with an anion disrupts the receptor's electronic state, which can be transduced into an optical or electrochemical signal. In fluorescent anion sensors, this binding event can modulate the sensor's emission properties. Intramolecular hydrogen bonding within the sensor molecule can be engineered to suppress fluorescence quenching processes. nih.gov Upon binding an anion, the conformational rigidity of the resulting adduct is increased, leading to a significant enhancement of fluorescence, often in a highly selective manner for specific anions like cyanide. nih.gov

The strength and geometry of these hydrogen bonds are critical for both the affinity and selectivity of the sensor. Computational studies, such as Density Functional Theory (DFT), have been used to model these interactions, suggesting that anions are bound within the cleft of receptors through multiple NH···X⁻ and aromatic CH···X⁻ interactions.

Biosensing and Biological Imaging Applications

The unique photophysical properties of the 8-aminoquinoline core structure have made it a popular fluorophore in the development of probes for biosensing and biological imaging. nih.gov Derivatives of this compound are particularly valuable as "turn-on" fluorescent sensors, where their fluorescence is low in the free state but significantly enhanced upon binding to a specific biological analyte.

A prominent application is in the detection of zinc ions (Zn²⁺), an essential metal ion involved in numerous physiological processes. nih.govrsc.org Fluorescent chemosensors based on 8-aminoquinoline have been designed to exhibit excellent selectivity and sensitivity for Zn²⁺ over other biologically relevant cations. researchgate.netrsc.org

Mechanism of Zn²⁺ Sensing: The sensing mechanism often involves chelation-enhanced fluorescence (CHEF). researchgate.net In the unbound state, a photoinduced electron transfer (PET) process from the electron-rich amino group to the quinoline ring can quench the fluorescence. When the sensor binds to Zn²⁺, this PET process is inhibited, leading to a dramatic increase in fluorescence intensity. The coordination typically involves the nitrogen atom of the quinoline ring and a nitrogen atom from the amino or a derived amido group. nih.gov

These sensors have proven effective for imaging Zn²⁺ in living cells. By modifying the 8-aminoquinoline structure, for example, by introducing carboxamide groups, researchers have improved water solubility and cell membrane permeability, making the probes suitable for intracellular applications. nih.gov Confocal fluorescence microscopy using these probes has allowed for the visualization of changes in intracellular Zn²⁺ concentrations. nih.gov

Beyond metal ions, derivatives of 8-aminoquinoline have been explored for other biological activities. Novel compounds combining the 8-aminoquinoline scaffold with natural antioxidants like caffeic or ferulic acid have been synthesized. nih.gov These hybrid molecules exhibit dual properties: the ability to chelate metal ions involved in oxidative stress and the capacity to scavenge free radicals. nih.gov In cell-based assays, these derivatives have demonstrated cytoprotective effects against oxidative damage in photoreceptor-like cells, suggesting their potential in addressing conditions associated with oxidative stress. nih.gov Furthermore, the closely related 8-hydroxyquinolin-2(1H)-one scaffold has been used to develop potent and selective β2-adrenoceptor agonists, highlighting the therapeutic potential of this class of compounds. researchgate.net

Interactive Data Table: Applications of this compound Derivatives

Application Area Derivative Type Target Analyte/Process Key Finding/Mechanism Reference Anion Sensing 8-Aminoquinoline appended peptides Anions Stabilization of bifurcated N···H···N hydrogen bonds for selective recognition. researchgate.net Anion Sensing Dansyl and other fluorophores with H-bond donors Cyanide (CN⁻) Fluorescence enhancement via inhibition of quenching and increased conformational rigidity upon anion binding. Biosensing / Imaging 8-Amidoquinoline derivatives Zinc (Zn²⁺) "Turn-on" fluorescence via Chelation-Enhanced Fluorescence (CHEF) by inhibiting Photoinduced Electron Transfer (PET). Used for cellular imaging. [1, 2, 4] Biological Activity 8-Aminoquinoline-antioxidant hybrids (e.g., with caffeic acid) Reactive Oxygen Species (ROS) / Metal Ions Dual function as metal chelators and radical scavengers; cytoprotective against oxidative stress. Biological Activity 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives β2-adrenoceptor Act as potent and selective agonists, demonstrating therapeutic potential.

Biological Activities and Pharmacological Potential

Anticancer and Antiproliferative Activities

Derivatives of the 8-aminoquinoline (B160924) scaffold have been investigated for their ability to trigger various antiproliferative effects. These include the inhibition of key enzymes involved in cancer progression such as tyrosine kinases and topoisomerases, as well as interference with DNA repair mechanisms nih.gov.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activation can lead to cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress. Research on a series of platinum(II) complexes incorporating 8-aminoquinoline and its chiral 5,6,7,8-tetrahydro-derivatives as chelating ligands has shown an induction of p53 mRNA in the MDA-MB-231 triple-negative breast cancer cell line. This suggests that these complexes may exert their anticancer effects, at least in part, by activating the p53 pathway, leading to the nuclear DNA being a potential site of action nih.gov.

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Studies on platinum(II) complexes with 8-aminoquinoline ligands have indicated that they interfere with the progression of the G0/G1 phase of the cell cycle in MDA-MB-231 breast cancer cells nih.gov. This arrest in the G0/G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Other quinoline (B57606) derivatives have also been shown to induce cell cycle arrest at the G1 phase in HCT-116 human colon cancer cells researchgate.net.

Tyrosine kinases are enzymes that are crucial for many cellular processes, including cell signaling, growth, and division. Aberrant tyrosine kinase activity is a common feature of many cancers, making them an important target for anticancer drugs. While specific studies on 8-Aminoquinolin-2(1H)-one are limited, the broader class of quinoline derivatives has been recognized for its potential to inhibit tyrosine kinases nih.gov.

Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cancer cell death. Several quinoline derivatives have been investigated as inhibitors of tubulin polymerization, targeting the colchicine binding site nih.gov. For instance, a series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones has been identified as tubulin polymerization inhibitors nih.gov.

Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells. Quinolones, a class of compounds that includes the quinoline scaffold, are known to inhibit DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, which ultimately leads to double-strand DNA breaks and cell death nih.govnih.gov.

Cancer cells often have defects in their DNA repair pathways, which can be exploited for therapeutic purposes. Quinolones are known to induce DNA damage, which in turn triggers DNA repair responses such as the SOS response in bacteria nih.govnih.govresearchgate.net. By overwhelming these repair mechanisms, these compounds can lead to cell death. The interaction of quinoline derivatives with DNA repair pathways in cancer cells is an area of ongoing investigation.

The cytotoxic effects of 8-aminoquinoline derivatives have been evaluated against various cancer cell lines. Glycoconjugates of 8-aminoquinoline have demonstrated the ability to inhibit the proliferation of human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines nih.gov.

One study found that a particular 8-aminoquinoline glycoconjugate was most active against both HCT 116 and MCF-7 cells, with IC50 values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively nih.gov. Another investigation into 2-amino-benzo[de]isoquinoline-1,3-diones, which share some structural similarities, reported significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 cell lines, with some compounds exhibiting IC50 values in the low microgram per milliliter range nih.gov.

Table 1: Cytotoxicity of 8-Aminoquinoline Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 8-Aminoquinoline glycoconjugate (17) | HCT 116 | 116.4 ± 5.9 µM | nih.gov |

| 8-Aminoquinoline glycoconjugate (17) | MCF-7 | 78.1 ± 9.3 µM | nih.gov |

| 8-Aminoquinoline derivative (19) | HCT 116 | 687.8 ± 35.7 µM | nih.gov |

| 8-Aminoquinoline derivative (20) | HCT 116 | 329.2 ± 5.4 µM | nih.gov |

| 8-Aminoquinoline derivative (19) | MCF-7 | 116.4 ± 2.7 µM | nih.gov |

| 8-Aminoquinoline derivative (20) | MCF-7 | 149.6 ± 1.8 µM | nih.gov |

| Platinum(II) complex with 8-aminoquinoline ligand (Pt-IV) | MDA-MB-231 | 10.9 ± 1.3 µM | nih.gov |

Selectivity Enhancement in Cancer Cells

Research has demonstrated that modifying the quinoline scaffold can significantly impact its cytotoxicity and selectivity towards cancer cells. While 8-hydroxyquinoline (B1678124) (8-HQ) exhibits cytotoxicity against both cancerous and healthy cells, the simple replacement of the hydroxyl group with an amino group to form 8-aminoquinoline (8-AQ) renders the parent compound practically inactive against tested cell lines nih.gov. However, this modification is crucial for developing derivatives with enhanced selectivity.

Glycoconjugation of 8-AQ derivatives has been shown to be a successful strategy for improving selectivity. Studies comparing 8-AQ derivatives to their 8-HQ counterparts found that the nitrogen-containing compounds demonstrated much better selectivity for the MCF-7 breast cancer cell line compared to the NHDF-Neo healthy cell line nih.gov. For instance, two synthesized glycoconjugates of 8-AQ showed higher cytotoxicity against cancer cells than their oxygen-containing analogs and exhibited improved selectivity, thereby enhancing their anticancer potential nih.gov. This suggests that the viability of healthy cells is less dependent on these compounds compared to cancer cell lines nih.gov.

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) vs. NHDF-Neo |

|---|---|---|---|

| 8-AQ Derivative 19 | HCT 116 (Colon Cancer) | 687.8 ± 35.7 | - |

| 8-AQ Derivative 19 | MCF-7 (Breast Cancer) | 116.4 ± 2.7 | >6.9 |

| 8-AQ Derivative 20 | HCT 116 (Colon Cancer) | 329.2 ± 5.4 | - |

| 8-AQ Derivative 20 | MCF-7 (Breast Cancer) | 149.6 ± 1.8 | >5.3 |

Antimicrobial and Antifungal Properties

Derivatives of the quinolinone structure are recognized for a broad spectrum of biological activities, including significant antimicrobial and antifungal properties icm.edu.pl.

Various derivatives of 2(1H)-quinolinone have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria : A study on novel quinoline-2-one derivatives demonstrated promising activity against multidrug-resistant Gram-positive strains. One compound, in particular, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL nih.gov. Other derivatives also showed significant activity against Bacillus subtilis and Staphylococcus aureus icm.edu.plnih.gov. Metal complexes of 8-Aminoquinoline-Uracils have also been reported to possess antibacterial properties nih.gov.

Gram-Negative Bacteria : The antibacterial efficacy of these compounds extends to Gram-negative bacteria. Certain 2(1H)-quinolinone derivatives tethered with a 1,3,5-triazine moiety displayed moderate activity against Pseudomonas aeruginosa icm.edu.pl. Additionally, a quinolone acylated arabinose hydrazone derivative was the only compound in its series to show good antibacterial activity against Escherichia coli ekb.eg.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative 6c | MRSA | 0.75 µg/mL | nih.gov |

| Quinoline-2-one derivative 6c | VRE | 0.75 µg/mL | nih.gov |

| 2(1H)-quinolinone-triazine derivatives | Bacillus subtilis | Moderate Activity | icm.edu.pl |

| 2(1H)-quinolinone-triazine derivatives | Pseudomonas aeruginosa | Moderate Activity | icm.edu.pl |

| Quinolone acylated arabinose hydrazone 8 | Escherichia coli | Good Activity | ekb.eg |

| Quinolone acylated arabinose hydrazone 8 | Staphylococcus aureus | Good Activity | ekb.eg |

The antifungal potential of quinolinone derivatives has also been investigated, with varying results depending on the specific structural modifications. Some series of 7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives showed moderate activity against Candida albicans icm.edu.pl. Conversely, another study involving a different set of synthesized quinoline-2-one derivatives reported no antifungal activity against Candida albicans ekb.eg. Research into related 8-hydroxyquinoline derivatives has shown that hybridization with other molecules, such as triazoles, can yield compounds with activity against both Candida albicans and Candida parapsilosis nih.gov.

The antimicrobial activity of certain 8-aminoquinoline derivatives can be influenced by environmental pH. Schiff base derivatives of 8-aminoquinoline, which contain an azomethine or imine group (H–C=N), demonstrate pH-dependent stability. While stable in air, light, and alkaline conditions, these compounds undergo hydrolysis in acidic environments, which separates them back into their constituent amine and carbonyl compounds researchgate.net. This pH-dependent breakdown can influence the compound's biological availability and activity at sites of infection, which are often characterized by a lower pH.

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Certain quinoline-2-one derivatives have demonstrated potent antibiofilm capabilities. In a study against an MRSA strain, one derivative showed a significant, dose-dependent reduction in biofilm development. At concentrations of 0.5, 0.25, and 0.12 times the MIC, this compound caused biofilm reductions of 79%, 55%, and 38%, respectively nih.gov. These findings suggest that such compounds could be valuable in developing new agents to combat infections involving drug-resistant, biofilm-forming bacteria nih.gov. Furthermore, related quinolone compounds have been identified that can reduce P. aeruginosa biofilms by inhibiting regulatory proteins mdpi.com.

Antimalarial, Antileishmanial, and Antitrypanosomal Activities

The 8-aminoquinoline core is a well-established pharmacophore in the development of drugs against parasitic protozoa.

Antimalarial Activity : 8-aminoquinolines represent one of the earliest classes of synthetic compounds developed for antimalarial activity nih.gov. Derivatives such as primaquine and tafenoquine are used clinically to treat malaria caused by Plasmodium vivax and P. ovale nih.govwikipedia.org. The mechanism of action for these compounds is thought to involve the inhibition of parasite growth and glycolysis processes through the inactivation of various enzymes nih.gov.

Antileishmanial Activity : Derivatives of the quinolin-2(1H)-one scaffold have shown significant potential as antileishmanial agents. A structure-activity relationship study of 8-nitroquinolin-2(1H)-one derivatives identified compounds with potent in vitro activity against the promastigote stage of Leishmania donovani nih.gov. Other 8-aminoquinoline derivatives, such as sitamaquine, have also been shown to be active against Leishmania parasites nih.govnih.gov.

Antitrypanosomal Activity : The therapeutic potential of this chemical class extends to trypanosomal infections. A pharmacomodulation study of the 8-nitroquinolin-2(1H)-one scaffold led to the identification of a potent derivative with high activity against both Trypanosoma brucei and Trypanosoma cruzi nih.gov. This compound, a 6-bromo-substituted derivative, showed an EC50 value of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes nih.gov. Another 8-aminoquinoline-based compound also displayed selective, albeit moderate, growth inhibitory activity against T. brucei nih.gov.

| Compound Type | Target Parasite | Activity (EC50) | Reference |

|---|---|---|---|

| 6-bromo-8-nitroquinolin-2(1H)-one (12) | Trypanosoma brucei brucei | 12 nM | nih.gov |

| 6-bromo-8-nitroquinolin-2(1H)-one (12) | Trypanosoma cruzi | 500 nM | nih.gov |

| 8-aminoquinoline derivative (9) | Trypanosoma brucei | 5.97 µM (IC50) | nih.gov |

Neuroprotective and Alzheimer's Disease Related Activities

Derivatives of the 8-aminoquinoline scaffold have emerged as significant subjects of research for neurodegenerative conditions, particularly Alzheimer's disease. Their therapeutic potential stems from a multi-target approach, addressing several key pathological factors involved in the disease's progression. nih.gov Novel hybrids, such as those combining 8-aminoquinoline with melatonin, have been specifically designed and evaluated for a range of in-vitro activities relevant to Alzheimer's pathology. nih.gov These activities include inhibiting critical enzymes, preventing the aggregation of amyloid plaques, modulating metal ions, and protecting neurons from excitotoxicity. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govmdpi.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are targeted to increase the availability of acetylcholine in the brain. nih.govmdpi.com

Various derivatives based on the quinoline structure have been developed and shown to possess potent inhibitory activities against both enzymes. mdpi.comnih.gov For instance, certain 8-hydroxyquinoline derivatives exhibit significant inhibition of both AChE and BuChE, with half-maximal inhibitory concentration (IC50) values reported in the micromolar range. mdpi.com More specifically, quinolylnitrone 19, a derivative synthesized from 8-hydroxyquinoline-2-carbaldehyde, has demonstrated exceptionally potent and selective inhibition of human butyrylcholinesterase (hBChE). nih.gov The dual inhibition of both enzymes is considered a promising therapeutic approach for neurological disorders like Alzheimer's disease. nih.gov

Cholinesterase Inhibition by Quinoline Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | AChE & BuChE | 8.80 - 26.50 µM | mdpi.com |

| Quinolylnitrone 19 | hBChE | 1.06 ± 0.31 nM | nih.gov |

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of the amyloid-β (Aβ) peptide into plaques is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com Preventing this aggregation process is a key therapeutic goal. mdpi.com Multitargeted 8-hydroxyquinoline derivatives have been synthesized and shown to be significant inhibitors of Aβ aggregation. nih.gov

In vitro studies have confirmed that these compounds can effectively inhibit the self-induced aggregation of the Aβ1-42 peptide. nih.gov One notable derivative, compound 5b, was identified as a particularly effective inhibitor of this process. nih.gov Furthermore, these derivatives can also inhibit Aβ aggregation that is induced by the presence of metal ions like copper (Cu2+) and zinc (Zn2+). nih.gov Hybrid molecules that combine the structural features of 8-hydroxyquinoline with other active compounds, such as the anti-Alzheimer's drug donepezil, also effectively inhibit the self-aggregation of Aβ. researchgate.net

Inhibition of Amyloid-β (Aβ) Aggregation by Quinoline Derivatives

| Compound | Activity | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5b (8-Hydroxyquinoline derivative) | Inhibition of self-induced Aβ1-42 aggregation | 5.64 µM | nih.gov |

Metal Ion Modulation in Neurodegenerative Diseases

The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of Alzheimer's disease, contributing to oxidative stress and Aβ plaque formation. usask.ca Quinoline derivatives, particularly 8-hydroxyquinoline and 8-aminoquinoline, are recognized for their metal-chelating properties. nih.govacs.orgresearchgate.net These compounds can form stable complexes with transition metal ions, which is a promising strategy for restoring metal homeostasis in the brain. nih.govusask.ca

The 8-hydroxyquinoline scaffold is a well-established bidentate metal-ion chelating agent. nih.gov Derivatives like PBT-2 have been shown in clinical trials to modulate metal ions, leading to a reduction in Aβ42 levels in cerebrospinal fluid. nih.gov Similarly, newly designed 8-aminoquinoline-melatonin hybrids act as copper ion chelating agents. nih.gov The ability of these compounds to chelate biometals allows them to inhibit metal-induced Aβ aggregation, representing a key aspect of their neuroprotective potential. nih.gov

Protection Against Glutamate-Induced Cytotoxicity

Glutamate-induced excitotoxicity is a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, a contributing factor in neurodegenerative diseases. Research has explored the neuroprotective capabilities of 8-aminoquinoline derivatives against this form of cytotoxicity. nih.gov Specifically, novel 8-aminoquinoline-melatonin hybrids have been assessed for their ability to protect against the cellular damage induced by glutamate, demonstrating another facet of their multifunctional potential in treating neurodegenerative conditions. nih.gov Studies on various compounds have shown that they can offer significant neuroprotective effects in experimental models of glutamate-induced toxicity by improving cell viability. researchgate.net

Antiviral Properties

The quinoline core structure is present in numerous compounds exhibiting a wide spectrum of biological activities, including antiviral effects. nih.gov Research has indicated that derivatives of quinoline are active against a diverse range of viruses, including enterovirus, Ebola, human immunodeficiency virus (HIV), and SARS virus. nih.gov

Specifically, derivatives of 8-hydroxyquinoline have been noted for their antiviral activity. mdpi.com Studies suggest that this activity is influenced by the physicochemical properties of the molecule; for example, antiviral potency can increase with greater lipophilicity and the presence of electron-withdrawing substituents on the anilide ring. mdpi.com Furthermore, hybrid molecules that incorporate an 8-aminoquinoline fragment linked to a 1,2,3-triazole ring have also been investigated for their potential biological activities, including antiviral properties. researchgate.net

β-Adrenoceptor Agonistic Activity (Analogues)

Analogues of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective agonists for the β2-adrenoceptor. researchgate.netnih.gov Agonists of this receptor are crucial in medicine, widely used as bronchodilators for treating chronic respiratory diseases like asthma and COPD. nih.gov

A series of 8-hydroxyquinolin-2(1H)-one analogues were designed and synthesized to explore their β2-agonistic activities. nih.gov Cellular cAMP assays revealed that several of these compounds were highly effective. nih.gov Among them, compounds designated B05 and C08 were identified as particularly potent and selective β2-agonists, demonstrating activity at picomolar concentrations. researchgate.netnih.gov These compounds were found to have rapid and long-lasting smooth muscle relaxant effects in isolated guinea pig tracheal preparations, supporting their potential for further development. researchgate.netnih.gov

β2-Adrenoceptor Agonistic Activity of 8-Hydroxyquinolin-2(1H)-one Analogues

| Compound | Activity | Potency (EC50) | Reference |

|---|---|---|---|

| Compound B05 | Potent and selective β2-agonist | < 20 pM | researchgate.netnih.gov |

| Compound C08 | Potent and selective β2-agonist | < 20 pM | researchgate.netnih.gov |

Pharmacological Mechanisms of Action

The pharmacological activities of this compound and its related compounds, particularly in the contexts of anticancer and antiparasitic applications, are understood to be multifaceted. The mechanisms diverge significantly from classical therapeutic agents and involve complex cellular interactions, including unconventional targeting by metal complexes and the strategic generation of oxidative stress within target cells.

Unconventional Mechanisms of Platinum Complexes

Platinum(II) complexes incorporating 8-aminoquinoline derivatives represent a class of anticancer agents that operate through mechanisms distinct from traditional platinum-based drugs like cisplatin. ukri.orgnih.gov These are often monofunctional complexes, possessing only one labile ligand that can be substituted. This structural feature steers them away from the primary mechanism of cisplatin, which involves forming bifunctional adducts and significant cross-links with DNA. who.int

While some interaction with the DNA double helix can occur, it is not considered the principal mode of action for these unconventional platinum complexes. ukri.org Instead, their potent cytotoxic activity is attributed to their ability to affect a variety of other cellular targets. ukri.org Research on a specific cationic Pt(II) complex bearing an 8-aminoquinoline ligand, referred to as Pt-8AQ, demonstrated through NMR studies that its interaction with DNA models is slow and not its main purpose. This suggests a novel mechanism of action that contributes to its significant antineoplastic activity, particularly against glioblastoma cell lines.

The cytotoxic potential of these complexes has been evaluated against various cancer cell lines. For instance, a series of platinum complexes with 8-aminoquinoline and its derivatives were tested against the highly aggressive MDA-MB-231 triple-negative breast cancer cell line. ukri.org

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Pt-IV (An 8-aminoquinoline-based Pt complex) | MDA-MB-231 (Triple-Negative Breast Cancer) | 10.9 ± 1.3 |